molecular formula C10H9ClO4 B1511496 2-Chloro-4-(ethoxycarbonyl)benzoic acid CAS No. 911314-33-5

2-Chloro-4-(ethoxycarbonyl)benzoic acid

Cat. No.: B1511496
CAS No.: 911314-33-5
M. Wt: 228.63 g/mol
InChI Key: ISWSHAUYECCMOP-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethoxycarbonyl)benzoic acid is a versatile benzoic acid derivative of interest in organic synthesis and pharmaceutical research. This compound features both a carboxylic acid and an ethyl ester functional group on a chlorinated aromatic ring, making it a valuable bifunctional building block for constructing more complex molecules . Its molecular formula is C~10~H~9~ClO~4~, and it is typically supplied as a solid powder . As a research chemical, its primary value lies in its potential as an intermediate in medicinal chemistry and drug discovery. Similar chlorinated and ester-functionalized benzoic acids are frequently employed in the development of active pharmaceutical ingredients, serving as core structures in the synthesis of potential therapeutics . Researchers may utilize this compound in the synthesis of peptide mimetics or other pharmacologically active molecules, leveraging its aromatic ring as a central scaffold . The chlorinated aromatic ring can act as a site for further cross-coupling reactions, while the ethyl ester and carboxylic acid groups offer orthogonal reactivity for amide bond formation or further functional group interconversion . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to ensure proper handling and to conduct all necessary safety assessments before use. As with all fine chemicals, quality and consistency are paramount; this product is available in high purity grades, including 99%, 99.9%, and higher, to meet stringent research requirements . Custom synthesis and packaging options may be available upon request.

Properties

IUPAC Name

2-chloro-4-ethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSHAUYECCMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743177
Record name 2-Chloro-4-(ethoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911314-33-5
Record name 2-Chloro-4-(ethoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of a chlorine atom at the ortho position relative to the carboxylic acid group and the installation of an ethoxycarbonyl group (ester functionality) at the para position. The preparation can be achieved via multi-step reactions including:

  • Chlorination of substituted benzoic acid derivatives
  • Esterification of carboxylic acid groups
  • Oxidation or substitution reactions to introduce the ethoxycarbonyl moiety

Chlorination of Substituted Benzoic Acid Derivatives

Although direct literature on this compound is limited, closely related compounds such as 2-chloro-4-methylsulfonylbenzoic acid provide insight into chlorination steps. For example, chlorination of methylsulfonyl-substituted toluene derivatives using chlorine gas in the presence of iron catalyst and low-polarity solvents (carbon tetrachloride or dichloromethane) at 85–95 °C efficiently yields 2-chloro-4-substituted benzoic intermediates.

Table 1: Chlorination Reaction Conditions for 2-Chloro-4-Substituted Benzoic Acid Derivatives

Parameter Condition Notes
Catalyst Iron Facilitates electrophilic chlorination
Solvent Carbon tetrachloride, dichloromethane Low polarity solvents
Temperature 85–95 °C Controlled to avoid over-chlorination
Reaction Time Variable (dependent on scale) Monitored by gas phase analysis

This chlorination step is crucial for selective ortho-chlorination without affecting other positions on the aromatic ring.

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl group is commonly introduced via esterification of the carboxylic acid or by using ethyl esters of benzoic acid derivatives as starting materials. One reported method involves the use of ethyl 4-aminobenzoate derivatives subjected to microwave-assisted reactions in DMF solvent at 140 °C for 4 hours to yield ethoxycarbonyl-substituted benzoic acid derivatives with high yield (up to 99%).

Table 2: Esterification/Microwave-Assisted Reaction Conditions

Parameter Condition Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Temperature 140 °C Microwave irradiation
Reaction Time 4 hours Efficient conversion
Yield 99% High purity product

This method is advantageous due to its speed and high yield, suitable for preparing ethoxycarbonyl-substituted benzoic acids.

Comparative Industrial Preparation

A traditional industrial method for related chloro-substituted benzoic acids involves reaction of acid chlorides with sodium bicarbonate solution at 40 °C, followed by reflux with chloroacetic acid at 105 °C for extended periods (e.g., 21 hours), acidification, and crystallization. This method, while effective, is more time-consuming and may have lower yields compared to modern microwave-assisted or catalytic chlorination methods.

Summary of Key Preparation Parameters

Preparation Step Typical Conditions Yield Range (%) Notes
Chlorination Fe catalyst, CCl4/CH2Cl2, 85–95 °C High (not specified) Selective ortho-chlorination
Esterification Microwave, DMF, 140 °C, 4 h Up to 99 Efficient ethoxycarbonyl introduction
Oxidation (if applicable) HNO3, 175–195 °C ~85 Converts methyl to carboxyl group
Purification Recrystallization from ethanol/water High purity Critical for removing impurities
Industrial method Aqueous NaHCO3, reflux with chloroacetic acid Moderate Longer reaction time, lower yield

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(ethoxycarbonyl)benzoic acid can undergo various types of reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.

  • Substitution: Substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 2-chloro-4-(ethoxycarbonyl)benzoic anhydride.

  • Reduction: The reduction product is 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.

  • Substitution: Substitution at the chloro position can yield 2-hydroxy-4-(ethoxycarbonyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(ethoxycarbonyl)benzoic acid finds applications in various scientific research fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-(ethoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 2-chloro-4-(ethoxycarbonyl)benzoic acid with structurally related compounds, focusing on substituent groups, molecular weights, and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazard Profile References
This compound Cl (2), COOEt (4) C₁₀H₉ClO₄ 228.63 Intermediate for agrochemicals/drugs H302, H315, H319, H335
2-Chloro-4-(methylsulfonyl)benzoic acid Cl (2), SO₂Me (4) C₈H₇ClO₄S 234.66 Higher electron-withdrawing effect; pharmaceuticals Not specified
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid Cl (2), CF₃O-C₆H₄ (4) C₁₄H₈ClF₃O₃ 316.66 Enhanced hydrophobicity; herbicide intermediate Harmful by inhalation, skin contact
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid Cl (2), EtO-C₆H₃(Me) (4) C₁₆H₁₅ClO₃ 290.74 Steric hindrance; potential drug candidate Not specified
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen precursor) Cl (2), CF₃-C₆H₃-O (4), NO₂ (6) C₁₄H₇ClF₃NO₅ 361.66 Herbicide intermediate (acifluorfen) Data not available
Key Observations:

Electron-Withdrawing Effects :

  • The methylsulfonyl (SO₂Me) group in 2-chloro-4-(methylsulfonyl)benzoic acid is a stronger electron-withdrawing group than ethoxycarbonyl (COOEt), increasing acidity and reactivity in electrophilic substitutions .
  • Trifluoromethoxy (CF₃O) groups enhance both electron-withdrawing and hydrophobic properties, improving membrane permeability in agrochemicals .

Biological Applications :

  • Nitro-substituted analogs (e.g., acifluorfen precursor) are widely used as herbicides due to their radical-generating properties under light exposure .
  • The ethoxycarbonyl group in the target compound may facilitate ester hydrolysis, making it a prodrug candidate .

Biological Activity

2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 1696635-04-7) is a benzoic acid derivative characterized by a chloro group and an ethoxycarbonyl moiety. Its molecular formula is C10H9ClO4C_{10}H_9ClO_4, with a molecular weight of approximately 228.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar efficacy.

  • Mechanism of Action : The presence of the chloro and ethoxycarbonyl groups enhances the compound's reactivity, potentially allowing it to interact with microbial cell membranes or specific metabolic pathways critical for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties . Its structural features might allow it to interfere with cancer cell proliferation or induce apoptosis.

  • Case Studies :
    • In vitro studies have indicated that derivatives of benzoic acid, including this compound, can inhibit tumor cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis.
    • A comparative analysis showed that modifications in the benzoic acid structure can lead to enhanced selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, the following table compares it with related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Chloro and ethoxycarbonyl groupsAntimicrobial, potential anticancer
4-Amino-2-chlorobenzoic acid Amino and chloro groupsKnown for its role in dye manufacturing
5-(Aminosulfonyl)-4-chloro-2-(ethoxycarbonyl)aminobenzoic acid Sulfonamide groupEnhanced antibacterial properties
2-Chloro-N-(ethoxycarbonyl)-benzenesulfonamide Sulfonamide instead of amino groupPotentially more effective against certain bacteria

The unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity profiles compared to these similar compounds.

Synthesis and Evaluation

The synthesis of this compound typically involves standard organic reactions, including acylation and chlorination processes. The resulting compound has been subjected to various biological evaluations:

  • In vitro assays : These assays have demonstrated its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria.
  • Cell viability tests : Studies assessing its effects on cancer cell lines have revealed dose-dependent inhibition of cell growth.

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on microbial and cancer cells.
  • In vivo Studies : Conducting animal studies to evaluate its efficacy and safety profile in a living organism.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity or reduce toxicity.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(ethoxycarbonyl)benzoic acid, and what analytical methods validate its purity?

Methodological Answer: The compound is typically synthesized via sulfonation and subsequent esterification. For example, a modified route involves reacting a benzoic acid precursor with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by esterification with ethanol. Key steps include:

  • Refluxing with SOCl₂ at 75°C for 2 hours to generate the reactive intermediate.
  • Quenching with sodium salts (e.g., chloroacetic acid) and purification via ethyl acetate extraction and magnesium sulfate drying .
    Purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Recovery rates >98% and RSD <1.2% ensure reproducibility .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL for refinement) resolves structural parameters, including bond angles and torsional conformations. Hydrogen bonding networks are analyzed using Olex2 or Mercury software .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways. Key parameters include:

  • Electrostatic potential maps to identify electrophilic centers (e.g., the chloro-substituted carbon).
  • Transition state analysis for energy barriers in ester hydrolysis or cross-coupling reactions.
    Software: Gaussian 16 or ORCA, visualized via GaussView .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?

Methodological Answer: Stability studies use accelerated degradation tests under varying pH (1–12) at 40°C. Samples are analyzed via:

  • LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylic acid or ethoxy group cleavage).
  • Kinetic modeling (first-order decay) to calculate half-lives. Buffered solutions (phosphate, acetate) control ionic strength .

Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how is ligand coordination characterized?

Methodological Answer: As a carboxylate ligand, it binds to metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis. Characterization includes:

  • FT-IR to confirm deprotonation (loss of -OH stretch at 2500–3000 cm⁻¹).
  • PXRD (Powder X-ray Diffraction) to compare experimental and simulated patterns.
  • BET analysis for surface area and pore size distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(ethoxycarbonyl)benzoic acid
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